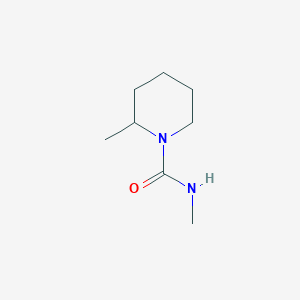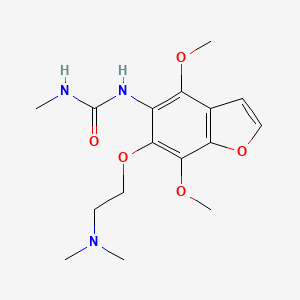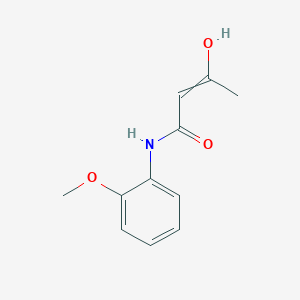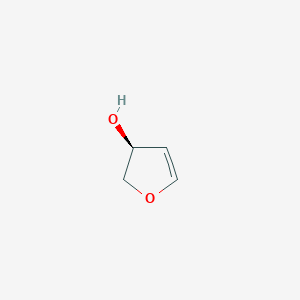![molecular formula C17H21N5O5 B14479386 N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide CAS No. 66320-04-5](/img/structure/B14479386.png)
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide is a compound that belongs to the class of organic compounds known as peptides. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide typically involves the protection of the amino groups of L-histidine and L-serine with a benzyloxycarbonyl group. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The benzyloxycarbonyl group is used to protect the amino groups during the synthesis, and it is removed at the end of the process using a suitable deprotection reagent such as trifluoroacetic acid (TFA).
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted peptides with different functional groups replacing the benzyloxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during reactions, allowing for selective modifications at other sites. The peptide can bind to target proteins or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group, used as a proteasome inhibitor.
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Another peptide with a benzyloxycarbonyl group, used in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl group, which provides protection during synthesis and allows for selective reactions.
By understanding the properties, synthesis, and applications of this compound, researchers can leverage this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
66320-04-5 |
|---|---|
Molekularformel |
C17H21N5O5 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H21N5O5/c18-15(24)14(8-23)21-16(25)13(6-12-7-19-10-20-12)22-17(26)27-9-11-4-2-1-3-5-11/h1-5,7,10,13-14,23H,6,8-9H2,(H2,18,24)(H,19,20)(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
InChI-Schlüssel |
LICQZABKULOYPU-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)

![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)


![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)

![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)


